![molecular formula C20H12BrClN2O2 B221656 4-bromo-N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B221656.png)
4-bromo-N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-bromo-N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is mainly used in scientific research to study its mechanism of action, biochemical and physiological effects, and its advantages and limitations for lab experiments.
Wirkmechanismus
The mechanism of action of 4-bromo-N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]benzamide is not fully understood. However, it has been shown to inhibit the activity of certain enzymes, including phosphodiesterase 4 (PDE4) and cyclic adenosine monophosphate (cAMP) phosphodiesterase. This inhibition results in an increase in the levels of cAMP, which leads to the activation of protein kinase A (PKA) and the subsequent inhibition of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects. It has been shown to have anti-inflammatory and anti-cancer properties, which makes it a potential candidate for the treatment of various diseases. Additionally, this compound has been shown to have a neuroprotective effect, which makes it a potential candidate for the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-bromo-N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]benzamide in lab experiments is its potential as a candidate for the development of new drugs. Additionally, this compound has been shown to have anti-inflammatory and anti-cancer properties, which makes it a potential candidate for the treatment of various diseases. However, one of the limitations of using this compound in lab experiments is its complex synthesis method, which makes it difficult to produce in large quantities.
Zukünftige Richtungen
There are several future directions for the study of 4-bromo-N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]benzamide. One potential direction is the development of new drugs based on this compound. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases. Finally, more research is needed to optimize the synthesis method of this compound to make it more accessible for scientific research.
Synthesemethoden
The synthesis of 4-bromo-N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]benzamide is a complex process that involves several steps. The first step involves the reaction of 5-chloro-2-aminobenzoxazole with 3-bromobenzoyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of 3-(5-chloro-1,3-benzoxazol-2-yl)benzoic acid, which is then converted to the corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with 3-aminophenylboronic acid in the presence of a palladium catalyst to yield this compound.
Wissenschaftliche Forschungsanwendungen
4-bromo-N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]benzamide has several potential applications in scientific research. One of the main applications of this compound is in the study of its mechanism of action. This compound has been shown to have an inhibitory effect on the activity of certain enzymes, which makes it a potential candidate for the development of new drugs. Additionally, this compound has been shown to have anti-inflammatory and anti-cancer properties, which makes it a potential candidate for the treatment of various diseases.
Eigenschaften
Molekularformel |
C20H12BrClN2O2 |
---|---|
Molekulargewicht |
427.7 g/mol |
IUPAC-Name |
4-bromo-N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]benzamide |
InChI |
InChI=1S/C20H12BrClN2O2/c21-14-6-4-12(5-7-14)19(25)23-16-3-1-2-13(10-16)20-24-17-11-15(22)8-9-18(17)26-20/h1-11H,(H,23,25) |
InChI-Schlüssel |
JGFXCWZBXOCBBB-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)Br)C3=NC4=C(O3)C=CC(=C4)Cl |
Kanonische SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)Br)C3=NC4=C(O3)C=CC(=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.